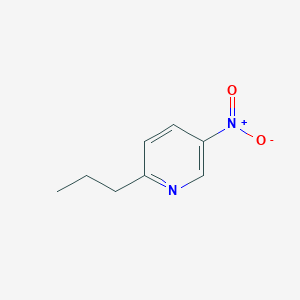

Pyridine, 5-nitro-2-propyl-

Description

Pyridine, 5-nitro-2-propyl-, also referred to by its synonyms N-isopropyl-5-nitropyridin-2-amine or 2-(isopropylamino)-5-nitropyridine (CAS: 26820-53-1), is a pyridine derivative characterized by a nitro group (-NO₂) at the 5-position and an isopropylamino (-NH-C₃H₇) substituent at the 2-position of the pyridine ring . Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. This compound is typically utilized in pharmaceutical and agrochemical research due to the electron-withdrawing nitro group, which enhances reactivity in nucleophilic substitution or reduction reactions.

Properties

IUPAC Name |

5-nitro-2-propylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBQOPXFQBEXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-nitro-2-propyl- typically involves nitration and alkylation reactions. One common method is the nitration of pyridine using dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent alkylation with propyl halides under basic conditions can introduce the propyl group at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of Pyridine, 5-nitro-2-propyl- often involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 5-nitro-2-propyl- undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Ammonia (NH₃), amines

Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl)

Major Products:

Reduction: Amino derivatives of pyridine

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Pyridine derivatives have been extensively studied for their antimicrobial properties. Pyridine, 5-nitro-2-propyl- has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluated the compound's effectiveness using the disc diffusion method, revealing significant antimicrobial activity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

This data suggests that Pyridine, 5-nitro-2-propyl- could serve as a potential lead compound for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Properties:

Research has indicated that derivatives of Pyridine, 5-nitro-2-propyl- exhibit significant anticancer activity. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines more effectively than standard treatments. For instance, a comparative study found that treatment with this compound resulted in increased early apoptotic cells in breast cancer cell lines.

Agrochemical Applications

Pyridine compounds are widely utilized in the synthesis of various agrochemicals. Pyridine, 5-nitro-2-propyl- can act as a precursor in the development of herbicides and insecticides. The nitro group enhances the biological activity of the resulting compounds, making them more effective in pest control.

Case Study: Herbicide Development

A notable application includes its role in synthesizing herbicides that target specific weed species while minimizing harm to crops. The presence of the nitro group is crucial for enhancing herbicidal efficacy.

Chemical Synthesis

Pyridine, 5-nitro-2-propyl- serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Methods:

Several methods have been developed for synthesizing Pyridine, 5-nitro-2-propyl-. These include:

- Nitration of Propylpyridine: Direct nitration using nitric acid under controlled conditions.

- Reduction Reactions: Transforming nitropyridines into amines through catalytic hydrogenation.

Toxicological Studies

Understanding the toxicity profile of Pyridine, 5-nitro-2-propyl- is critical for its application in pharmaceuticals and agrochemicals. Studies have indicated that while it exhibits beneficial biological activities, careful evaluation of its safety profile is necessary.

Toxicity Data:

Research indicates that acute exposure to high concentrations can lead to adverse effects; however, at therapeutic doses, it demonstrates favorable safety margins.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild irritation observed |

Mechanism of Action

The mechanism of action of Pyridine, 5-nitro-2-propyl- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table and analysis compare Pyridine, 5-nitro-2-propyl- with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and commercial availability.

Key Comparative Insights:

Substituent Effects on Reactivity :

- The nitro group in Pyridine, 5-nitro-2-propyl- enhances electrophilic aromatic substitution reactivity compared to halogenated analogs (e.g., 6-Bromo-2,3-dichloropyridine). However, halogen substituents like bromine or iodine (e.g., 5-Bromo-2-iodopyridin-3-ol) enable cross-coupling reactions, which are less feasible with nitro groups .

- Electron-donating groups such as methoxy (-OCH₃) in 5-Chloro-2,3-dimethoxypyridin-4-ol reduce ring electrophilicity, making it more suitable for coordination chemistry than synthetic intermediates .

Commercial Availability and Pricing :

- Pyridine, 5-nitro-2-propyl- is priced on an inquiry basis due to its specialized applications, whereas halogenated derivatives (e.g., 5-Bromo-2-iodopyridin-3-ol) are more affordable ($250–$500/g) due to standardized synthesis protocols .

- Fluorinated pyridines (e.g., tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate) command higher prices ($400/g) owing to the complexity of introducing fluorine atoms .

Structural Diversity and Applications :

- Nitro-substituted pyridines are pivotal in explosives and antibiotic synthesis, whereas hydroxyl- and methoxy-substituted variants (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol) are used in ligand design for metal complexes .

- Boc-protected amines (e.g., tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate) are intermediates in peptide synthesis and fluorinated drug development .

Research Findings and Limitations

- Synthetic Challenges : Nitro groups in pyridines can deactivate the ring toward further functionalization, limiting their utility in multi-step syntheses compared to halogenated analogs .

- Thermal Stability : Nitro-substituted pyridines exhibit lower thermal stability than methoxy- or halogen-substituted derivatives, necessitating careful handling in industrial processes .

- Data Gaps : Direct comparative studies on the biological activity or solubility of Pyridine, 5-nitro-2-propyl- versus its analogs are absent in the provided evidence, highlighting a need for further research.

Q & A

Q. How can the synthesis of 5-nitro-2-propylpyridine be optimized for reproducibility in academic laboratories?

Methodological Answer: Synthetic optimization should focus on controlling reaction parameters (temperature, solvent polarity, and stoichiometry) during nitration and alkylation steps. For nitropyridine derivatives, nitration typically occurs at the para position relative to electron-withdrawing groups, but steric hindrance from the propyl group may require prolonged reaction times or elevated temperatures . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Monitor reaction progress using TLC with UV visualization or HPLC (C18 column, 254 nm detection) .

Q. What analytical techniques are most reliable for characterizing 5-nitro-2-propylpyridine?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns (¹H NMR: δ ~8.5–9.0 ppm for aromatic protons adjacent to nitro group; ¹³C NMR for nitro carbon at ~148 ppm).

- GC-MS : Use a polar column (e.g., DB-5MS) to resolve nitroaromatic intermediates and confirm molecular ion peaks (m/z ~166 for parent compound) .

- HPLC : Quantify purity with reverse-phase columns (e.g., Agilent ZORBAX Eclipse Plus C18, acetonitrile/water mobile phase) .

Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What safety protocols are essential when handling 5-nitro-2-propylpyridine in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust, as nitroaromatics may irritate respiratory systems .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sensitization .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How does the nitro group in 5-nitro-2-propylpyridine influence its electronic and reactivity profiles?

Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, reducing electron density on the pyridine ring and enhancing susceptibility to nucleophilic aromatic substitution (NAS) at the 3-position. Computational studies (DFT/B3LYP/6-311++G(d,p)) can model charge distribution and frontier molecular orbitals (FMOs) to predict reactive sites . Experimentally, electrophilic substitution reactions (e.g., bromination) at the 3-position confirm theoretical predictions. Compare Hammett substituent constants (σm for -NO₂ = +1.43) to quantify electronic effects .

Q. What strategies resolve contradictions between experimental and computational data for 5-nitro-2-propylpyridine’s reactivity?

Methodological Answer:

- Cross-Validation : If DFT predicts a reaction pathway inconsistent with experimental yields, perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates.

- Solvent Effects : Simulate solvent interactions (PCM models) to refine computational predictions, as polar aprotic solvents (DMF) may stabilize transition states differently than gas-phase calculations .

- X-ray Crystallography : Resolve crystal structures to confirm regioselectivity in substitution reactions .

Q. How can 5-nitro-2-propylpyridine be functionalized for coordination chemistry applications?

Methodological Answer:

- Ligand Design : The pyridine nitrogen and nitro group can act as Lewis basic sites. Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) under inert atmospheres. Monitor coordination via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS .

- Kinetic Studies : Use stopped-flow spectroscopy to measure ligand exchange rates (kex) with competing ligands (e.g., bipyridine) .

Q. What methodologies assess the environmental impact of 5-nitro-2-propylpyridine degradation byproducts?

Methodological Answer:

- Biodegradation Assays : Incubate with soil microcosms and analyze metabolites via LC-QTOF-MS. Track nitro group reduction to amines (m/z shift +2) .

- QSAR Models : Predict ecotoxicity using logP (calculated ~1.8) and topological polar surface area (~80 Ų) to estimate bioavailability and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.